molecular formula C6H6O2S B14619183 2H-Pyran-2-one, 4-mercapto-6-methyl- CAS No. 58035-29-3

2H-Pyran-2-one, 4-mercapto-6-methyl-

Cat. No.: B14619183
CAS No.: 58035-29-3
M. Wt: 142.18 g/mol
InChI Key: KELWGMKIOSOXEM-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyranones are a class of such compounds, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. guidechem.com Specifically, they are unsaturated lactones or cyclic esters.

There are two main isomers of pyranone: the 2-pyrone (or α-pyrone) and the 4-pyrone (or γ-pyrone). The compound of interest, 2H-Pyran-2-one, 4-mercapto-6-methyl-, belongs to the 2-pyrone family. The 2H-pyran-2-one ring system is a prevalent motif in a variety of natural products and biologically active molecules, contributing to a wide range of pharmacological activities.

Academic Significance of 2H-Pyran-2-one Scaffolds in Synthetic Organic Chemistry

The 2H-pyran-2-one scaffold is of considerable interest to synthetic organic chemists due to its versatility as a building block for a wide array of other molecular structures. These scaffolds are often used as precursors in the synthesis of various natural and synthetic products. Pyran-2-one derivatives can undergo a variety of chemical transformations, including rearrangement reactions when treated with different nucleophiles. This reactivity allows for the opening of the pyran ring and subsequent cyclization to form new heterocyclic systems.

The strategic placement of different functional groups on the pyran-2-one ring allows for tailored synthetic routes. For instance, derivatives such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) and 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) are widely utilized as starting materials in the synthesis of complex molecules.

Detailed research findings on the specific properties and applications of 2H-Pyran-2-one, 4-mercapto-6-methyl- are not extensively available in the reviewed scientific literature. However, its synthesis and use as a synthetic intermediate have been documented. One notable synthesis involves the treatment of 6-methyl-4-tosyloxypyran-2-one with sodium hydrosulfide (B80085) (NaSH) in dry ethanol (B145695) under a nitrogen atmosphere. This reaction substitutes the tosyloxy group at the 4-position with a mercapto (or sulfanyl) group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58035-29-3

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

6-methyl-4-sulfanylpyran-2-one

InChI

InChI=1S/C6H6O2S/c1-4-2-5(9)3-6(7)8-4/h2-3,9H,1H3

InChI Key

KELWGMKIOSOXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)S

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyran 2 One, 4 Mercapto 6 Methyl

Direct Synthesis Approaches to 4-Mercapto-2H-Pyran-2-ones

Direct methods for the synthesis of 4-mercapto-2H-pyran-2-ones involve the introduction of the thiol group in a single, concerted step from a suitable precursor. These approaches are often favored for their atom economy and straightforward reaction pathways.

Synthesis via Sodium Hydrosulfide (B80085) Condensation with 6-Methyl-4-tosyloxypyran-2-one

A viable direct route to 2H-Pyran-2-one, 4-mercapto-6-methyl- involves the nucleophilic substitution of a good leaving group at the C4 position with a sulfur nucleophile. The use of 6-methyl-4-tosyloxypyran-2-one as a precursor and sodium hydrosulfide (NaSH) as the sulfur source represents a classic and effective method. The tosyl group, being an excellent leaving group, facilitates the SNAr (Nucleophilic Aromatic Substitution) type reaction on the pyranone ring.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to ensure the solubility of the reactants and to promote the nucleophilic attack. The reaction temperature can vary, but gentle heating is often employed to drive the reaction to completion. The general reaction scheme is as follows:

Reaction Scheme: Condensation of 6-Methyl-4-tosyloxypyran-2-one with Sodium Hydrosulfide

[Image of the chemical reaction: 6-Methyl-4-tosyloxypyran-2-one reacting with NaSH to form 2H-Pyran-2-one, 4-mercapto-6-methyl- and sodium tosylate]
ReactantReagentSolventConditionProduct
6-Methyl-4-tosyloxypyran-2-oneSodium Hydrosulfide (NaSH)DMFHeating2H-Pyran-2-one, 4-mercapto-6-methyl-

This method's success is contingent on the efficient preparation of the 4-tosyloxy precursor from the readily available 4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid).

Electro-organic Synthesis Strategies for 4-Mercapto-6-methyl-2H-pyran-2-one

Electro-organic synthesis has emerged as a powerful and green tool in modern organic chemistry, offering an alternative to conventional reagent-based methods. rsc.orgchim.it The application of electrochemistry to the synthesis of sulfur-containing heterocycles is a growing field of interest. acs.orgnih.govthieme-connect.com For the synthesis of 4-mercapto-6-methyl-2H-pyran-2-one, an electro-organic approach could involve the reductive cleavage of a disulfide bond or the electrochemical introduction of a sulfur moiety.

One hypothetical electro-organic strategy could involve the in-situ generation of a sulfur nucleophile at the cathode, which then reacts with a suitable pyranone precursor. For instance, the electrolysis of a solution containing elemental sulfur could generate polysulfide anions that can act as nucleophiles.

Another potential route is the electrochemical reduction of a 4-thiocyanato-6-methyl-2H-pyran-2-one precursor. The thiocyanate (B1210189) group can be electrochemically reduced to the corresponding thiol. This method offers the advantage of avoiding the use of malodorous and air-sensitive thiols.

PrecursorElectrochemical MethodElectrodeMediatorProduct
4-Thiocyanato-6-methyl-2H-pyran-2-oneCathodic ReductionLead or MercuryNone2H-Pyran-2-one, 4-mercapto-6-methyl-
4-Hydroxy-6-methyl-2H-pyran-2-oneAnodic Oxidation with a Sulfur SourceCarbonNone2H-Pyran-2-one, 4-mercapto-6-methyl-

While specific examples for the electrosynthesis of 4-mercapto-6-methyl-2H-pyran-2-one are not extensively documented, the general principles of electro-organic chemistry suggest that it is a promising avenue for future research. gre.ac.uk

Indirect Synthetic Routes to 4-Sulfanylated Pyran-2-one Derivatives

Indirect methods involve the multi-step synthesis of the target molecule, often starting from a readily available and versatile building block. These routes offer greater flexibility in introducing various substituents on the pyranone core.

Transformations of 4-Hydroxy-6-methyl-2H-pyran-2-one as a Building Block

4-Hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid, is an inexpensive and commercially available starting material. wikipedia.orgspecialchem.com Its rich chemistry has been extensively explored for the synthesis of a wide range of heterocyclic compounds. researchgate.netresearchgate.net The hydroxyl group at the C4 position can be transformed into a mercapto group through a series of chemical modifications.

One common strategy is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a triflate, followed by nucleophilic substitution with a sulfur nucleophile, as mentioned in section 2.1.1.

Another approach involves the Newman-Kwart rearrangement. The hydroxyl group is first converted to a thiocarbamate, which upon heating, rearranges to the corresponding thiolcarbamate. Subsequent hydrolysis yields the desired 4-mercapto-2H-pyran-2-one.

Starting MaterialIntermediate 1Intermediate 2Product
4-Hydroxy-6-methyl-2H-pyran-2-one4-(Dimethylthiocarbamoyloxy)-6-methyl-2H-pyran-2-one4-(Dimethylcarbamoylthio)-6-methyl-2H-pyran-2-one2H-Pyran-2-one, 4-mercapto-6-methyl-

The versatility of dehydroacetic acid makes it a cornerstone in the synthesis of functionalized pyranones. researchgate.netresearchgate.net

Derivatization of Haloacetyl-2H-pyran-2-one Precursors

The introduction of a haloacetyl group onto the pyran-2-one ring provides a reactive handle for further functionalization. For instance, 3-chloroacetyl-4-hydroxy-6-methyl-2H-pyran-2-one can serve as a precursor. The activated methylene (B1212753) group of the haloacetyl moiety can react with various sulfur-containing reagents.

While the direct synthesis of 4-mercapto-6-methyl-2H-pyran-2-one from a haloacetyl precursor is not a direct conversion of the haloacetyl group itself, this precursor can be used to build more complex sulfur-containing heterocycles fused to the pyranone ring. For example, reaction with thiourea (B124793) can lead to the formation of a thiazole (B1198619) ring fused to the pyranone.

A more direct, albeit less common, approach could involve a multi-step sequence where the haloacetyl group is first transformed, and then the 4-hydroxy group is converted to the desired mercapto group as described in section 2.2.1.

Green Chemistry Approaches to Thienopyrans from 4-(Methylthio)-2H-pyran-2-one Systems

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. The synthesis of thienopyrans, which are thiophene-fused pyranones, from 4-(methylthio)-2H-pyran-2-one derivatives exemplifies this trend. These reactions often utilize greener solvents, catalysts, and reaction conditions.

The starting material, 4-(methylthio)-2H-pyran-2-one, can be prepared from dehydroacetic acid. This precursor can then undergo intramolecular cyclization reactions to form the thienopyran core. For instance, the presence of a suitable functional group at the C3 position can facilitate a base-catalyzed cyclization to yield a thieno[3,2-c]pyran-4-one.

An example of a green chemistry approach would be a one-pot, multi-component reaction where dehydroacetic acid, a sulfur source, and another reactant are combined to form the thienopyran system directly, minimizing waste and purification steps.

PrecursorReaction TypeCatalystGreen AspectProduct
4-(Methylthio)-3-cyano-6-methyl-2H-pyran-2-oneIntramolecular CyclizationBaseOne-pot synthesisThieno[3,2-c]pyran-4-one derivative

These green methodologies are crucial for the sustainable production of complex heterocyclic compounds.

Multicomponent Reaction Strategies Incorporating Pyranone Moieties

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. growingscience.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov In the context of pyranone synthesis, MCRs offer significant advantages over traditional multi-step methods, which often involve tedious purification of intermediates and generate substantial waste. arkat-usa.org The development of novel MCRs for synthesizing pyran derivatives is a subject of considerable interest due to the wide range of biological and medicinal properties associated with the pyranopyran scaffold. arkat-usa.orgnih.gov

A prominent strategy in this area involves the one-pot, three-component condensation reaction. A common approach utilizes an aromatic aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound. mdpi.com For instance, novel pyrano[4,3-b]pyran-5-one derivatives have been efficiently synthesized through a multicomponent domino cyclization of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone (B586867), and N-methyl-1-(methylthio)-2-nitroethenamine. arkat-usa.org This particular reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

The efficiency and outcome of these MCRs are often highly dependent on the reaction conditions and the catalyst employed. Researchers have explored various catalytic systems to improve yields, reduce reaction times, and promote greener synthesis protocols. The use of microwave irradiation, for example, has been shown to significantly accelerate the synthesis of pyrano[4,3-b]pyran derivatives, offering higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org Similarly, sustainable catalysts, including ionic liquids and magnetic nanoparticles, have been successfully used to facilitate the synthesis of pyran derivatives under environmentally benign conditions. mdpi.comnih.gov For example, a magnetic carbon nanotube functionalized with polypyrrole has been developed as a catalyst for synthesizing tetrahydro pyran analogues. mdpi.com Another approach used a KOH-loaded calcium oxide catalyst for the solvent-free synthesis of 4H-pyran derivatives, highlighting advantages such as low cost, ease of separation, and high yields. growingscience.com

The versatility of MCRs allows for the incorporation of a wide range of substituents into the final pyranone structure by varying the initial building blocks. Aromatic aldehydes with both electron-donating and electron-withdrawing groups have been successfully employed, demonstrating the broad scope of these reactions. arkat-usa.orgnih.gov

Below is a data table summarizing representative multicomponent reactions for the synthesis of various pyran-containing moieties.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeKey FindingsReference
Aromatic Aldehyde4-hydroxy-6-methyl-2-pyroneN-methyl-1-(methylthio)-2-nitroethenamineAmmonium acetate (B1210297) / Microwave irradiationPyrano[4,3-b]pyran-5-one derivativesMicrowave irradiation significantly reduces reaction time and increases yield compared to conventional heating. arkat-usa.org
Aromatic AldehydesMalononitrileEthyl acetoacetateKOH loaded CaO / Solvent-free, 60°C2-amino 4H-pyran derivativesEnvironmentally friendly protocol with high yields, short reaction times, and a reusable catalyst. growingscience.com
Aromatic Aldehydes4-hydroxy-chromenoneActive methylene compoundZn2SnO4/SnO2 nanocompositesPyrano[2,3-c]-chromene derivativesEfficient synthesis using a novel nanocomposite catalyst. mdpi.com
Phenylglyoxal hydrate1,3-dimethylbarbituric acid4-hydroxy-6-methyl-2H-pyran-2-onep-toluenesulfonic acid / Ethanol (B145695), refluxSubstituted pyrimidine-trioneDemonstrates the use of a pyranone as a Michael donor in a three-component reaction. mdpi.com
4-hydroxy-6-methylpyridin-2-onesAromatic aldehydesPyrazoloneBimetallic cobalt-cadmium magnetic catalystPyranopyrazolopyridone derivativesA novel, highly efficient magnetic catalyst allows for easy separation and reuse. nih.gov

Mechanistic Insights and Chemical Reactivity of 2h Pyran 2 One, 4 Mercapto 6 Methyl

Electrophilic and Nucleophilic Site Analysis of the Pyranone Core

The chemical reactivity of the 2H-pyran-2-one ring is dictated by the distribution of electron density, which is influenced by the lactone functionality and the substituents. In pyran-2-one derivatives, the carbon atoms at positions 2, 4, and 6 are generally considered electrophilic sites. clockss.orgnih.gov The carbonyl carbon (C-2) is inherently electrophilic due to the polarization of the C=O bond. The carbons at C-4 and C-6 are also susceptible to nucleophilic attack due to their involvement in the conjugated system of the lactone.

Conversely, the carbon atom at the 5-position typically acts as a nucleophilic center. mdpi.com This is attributed to the resonance contribution from the ring oxygen, which increases the electron density at this position.

The presence of the 4-mercapto group in 2H-Pyran-2-one, 4-mercapto-6-methyl- significantly modulates this reactivity profile. The sulfur atom, being less electronegative and more polarizable than oxygen, can donate electron density into the ring system through resonance. This enhances the nucleophilicity of the C-3 and C-5 positions. However, the thiol group can also exist in its tautomeric thione form (6-methyl-4H-pyran-2,4-dione), which would alter the electronic landscape of the molecule. The acidity of the thiol proton makes the corresponding thiolate a potent nucleophile, which is a key aspect of its reactivity.

PositionPredicted ReactivityInfluencing Factors
C-2ElectrophilicCarbonyl group polarization
C-3Nucleophilic (enhanced)Resonance donation from 4-mercapto group
C-4ElectrophilicConjugation with carbonyl group
C-5NucleophilicResonance donation from ring oxygen and 4-mercapto group
C-6ElectrophilicConjugation with carbonyl group
Sulfur (S)NucleophilicHigh polarizability and availability of lone pairs

Reactivity of the 4-Mercapto Group

The 4-mercapto group is the primary center of reactivity in 2H-Pyran-2-one, 4-mercapto-6-methyl-. The thiol moiety can act as a potent nucleophile, especially in its deprotonated thiolate form, and is susceptible to a variety of chemical transformations. perlego.comnih.gov

The sulfanyl (B85325) group of 2H-Pyran-2-one, 4-mercapto-6-methyl- readily participates in nucleophilic reactions. As a soft nucleophile, the thiolate anion demonstrates high reactivity towards soft electrophiles. For instance, it can undergo Michael addition to α,β-unsaturated carbonyl compounds.

In nucleophilic aromatic substitution (SNAr) reactions, the thiolate can displace leaving groups on activated aromatic or heteroaromatic rings, leading to the formation of new C-S bonds. mdpi.com The reactivity in these processes is governed by the nucleophilicity of the thiolate and the nature of the electrophilic partner.

Alkylation and acylation of the 4-mercapto group are facile processes that provide access to a wide range of S-functionalized derivatives. nih.gov

Alkylation: In the presence of a base, the thiol group is deprotonated to form the thiolate, which then readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding thioethers. This reaction is a common strategy for protecting the thiol group or for introducing specific alkyl moieties for further synthetic manipulations. nih.gov

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of thioesters. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. Thioesters are valuable synthetic intermediates and can exhibit interesting biological activities.

Reaction TypeElectrophileProduct
AlkylationAlkyl Halide (R-X)4-(Alkylthio)-6-methyl-2H-pyran-2-one
AcylationAcyl Chloride (R-COCl)S-(6-Methyl-2-oxo-2H-pyran-4-yl) ethanethioate
Michael Additionα,β-Unsaturated CarbonylAdduct with new C-S bond

The 4-mercapto group can participate in intramolecular cyclization reactions, providing a powerful tool for the synthesis of fused heterocyclic systems, such as thienopyrans. researchgate.net These reactions typically involve the initial S-alkylation of the thiol with a reagent containing a second electrophilic site. The subsequent intramolecular reaction between a nucleophilic center on the pyranone ring and the newly introduced electrophilic site on the side chain leads to the formation of a new ring.

For example, reaction with an α-halo ketone would introduce a side chain with a carbonyl group. An intramolecular condensation reaction could then lead to the formation of a thieno[3,2-b]pyran-one derivative. The regiochemical outcome of the cyclization is dependent on the reaction conditions and the nature of the substituents on the pyranone ring.

Plausible Reaction Mechanisms for Derivative Formation, Including Thienopyrans

The synthesis of thienopyrans from 2H-Pyran-2-one, 4-mercapto-6-methyl- is a prime example of its utility in constructing complex heterocyclic systems. A plausible mechanism for the formation of a thieno[3,2-b]pyran-one derivative is outlined below.

S-Alkylation: The reaction is initiated by the deprotonation of the 4-mercapto group with a suitable base (e.g., sodium ethoxide) to form the highly nucleophilic thiolate anion. This is followed by an SN2 reaction with an α-halo ketone (e.g., chloroacetone).

Intramolecular Condensation: The resulting intermediate possesses both a nucleophilic site on the pyranone ring (C-5) and an electrophilic carbonyl group in the side chain. In the presence of a base, the C-5 position can be deprotonated to form a carbanion, which then attacks the carbonyl carbon of the side chain in an intramolecular aldol-type condensation.

Dehydration: The resulting aldol (B89426) adduct readily undergoes dehydration to form a stable, aromatic thieno[3,2-b]pyran-one system.

This mechanistic pathway highlights the dual role of 2H-Pyran-2-one, 4-mercapto-6-methyl- as a scaffold for the construction of fused ring systems, leveraging the nucleophilicity of both the sulfur atom and the pyranone ring itself. The specific reaction conditions can be tuned to favor the formation of different isomers and derivatives, making this compound a valuable precursor in medicinal and materials chemistry. The synthesis of related thieno[2,3-b]pyridines and other fused systems often proceeds through similar principles of building upon a pre-existing thiophene (B33073) or pyridine (B92270) ring. nih.govresearchgate.net

Spectroscopic and Advanced Characterization Techniques for 2h Pyran 2 One, 4 Mercapto 6 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. researchgate.net For 2H-Pyran-2-one, 4-mercapto-6-methyl-, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, the number of protons, and the neighboring protons, respectively. The expected ¹H NMR spectrum of 2H-Pyran-2-one, 4-mercapto-6-methyl- would display distinct signals corresponding to the methyl group protons, the vinyl protons on the pyranone ring, and the proton of the mercapto group. The methyl protons (-CH₃) at the C6 position would likely appear as a singlet in the upfield region. The two vinyl protons at the C3 and C5 positions would appear as distinct signals, likely doublets or multiplets depending on their coupling constants. The mercapto proton (-SH) would typically present as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. libretexts.org The spectrum for 2H-Pyran-2-one, 4-mercapto-6-methyl- is expected to show six distinct signals, one for each carbon atom in its unique electronic environment. The carbonyl carbon (C2) of the lactone would be the most downfield signal. The olefinic carbons (C3, C4, C5) and the oxygen-bearing C6 carbon would resonate in the intermediate region, while the methyl carbon (-CH₃) would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Pyran-2-one, 4-mercapto-6-methyl- Predicted values are based on typical chemical shift ranges for similar functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₃ ~2.1-2.4 Singlet ~18-25
H3 ~6.0-6.5 Doublet ~100-115
H5 ~6.5-7.0 Doublet ~115-130
-SH Variable (broad) Singlet N/A
C2 (=O) N/A N/A ~160-170
C3 N/A N/A ~100-115
C4 (-SH) N/A N/A ~140-155
C5 N/A N/A ~115-130

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals and confirm the connectivity between protons and carbons. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.com It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For 2H-Pyran-2-one, 4-mercapto-6-methyl-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental formula (C₆H₆O₂S). The molecular ion peak (M⁺) would be observed at an m/z corresponding to the compound's molecular weight.

Electron Ionization (EI) is a common technique that causes the molecular ion to fragment into smaller, characteristic charged particles. The fragmentation pattern is a molecular fingerprint that aids in structure elucidation. sigmaaldrich.com For the title compound, fragmentation could occur through several pathways, including the loss of carbon monoxide (CO) from the lactone ring, cleavage of the C-S or S-H bonds, and retro-Diels-Alder reactions, which are common for pyranone structures.

Table 2: Predicted Mass Spectrometry Fragments for 2H-Pyran-2-one, 4-mercapto-6-methyl-

Fragment Ion Proposed Structure / Loss Predicted m/z
[M]⁺ Molecular Ion (C₆H₆O₂S)⁺ 142.01
[M - CO]⁺ Loss of Carbon Monoxide 114.02
[M - SH]⁺ Loss of Mercapto Radical 109.03
[M - CH₃]⁺ Loss of Methyl Radical 127.00

Analysis of the isotopic pattern of the molecular ion peak would also provide evidence for the presence of a sulfur atom, which has a characteristic isotope distribution (³²S, ³³S, ³⁴S).

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com Specific functional groups absorb at characteristic frequencies. The IR spectrum of 2H-Pyran-2-one, 4-mercapto-6-methyl- would be expected to show several key absorption bands that confirm its structure. These include a strong absorption for the lactone carbonyl (C=O) stretching, absorptions for the C=C bonds of the pyranone ring, a band for the C-O-C stretching of the lactone, and characteristic absorptions for the mercapto (-SH) group.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com This technique is particularly useful for analyzing compounds with conjugated systems. The α,β-unsaturated lactone system in 2H-Pyran-2-one, 4-mercapto-6-methyl- is expected to give rise to distinct absorption bands, primarily corresponding to π → π* transitions. The presence of the sulfur atom (a chromophore with non-bonding electrons) may also lead to observable n → π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromes.

Table 3: Predicted IR and UV-Vis Spectroscopic Data for 2H-Pyran-2-one, 4-mercapto-6-methyl-

Technique Functional Group / Transition Predicted Absorption Range
IR C=O Stretch (lactone) 1700-1750 cm⁻¹
IR C=C Stretch (alkene) 1600-1680 cm⁻¹
IR S-H Stretch 2550-2600 cm⁻¹ (weak)
IR C-O Stretch 1050-1250 cm⁻¹
UV-Vis π → π* 250-350 nm

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. wikipedia.org It involves scanning the potential of an electrode and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

For 2H-Pyran-2-one, 4-mercapto-6-methyl-, the mercapto (-SH) group is the most likely site for electrochemical activity. Thiols can be oxidized to form disulfides (R-S-S-R) or further oxidation products like sulfinic or sulfonic acids. mdpi.com A cyclic voltammetry experiment would likely reveal an anodic peak corresponding to the oxidation of the mercapto group. The reversibility of this process can be assessed by observing the presence and characteristics of a corresponding cathodic peak on the reverse scan. nih.gov The pyranone ring itself may also exhibit redox activity under certain conditions, although the thiol oxidation is expected to be more prominent. nih.gov

Table 4: Expected Electrochemical Behavior of 2H-Pyran-2-one, 4-mercapto-6-methyl- in Cyclic Voltammetry

Process Description Expected Potential Range Reversibility
Anodic Peak (Oxidation) Oxidation of the mercapto (-SH) group, potentially to a disulfide. +0.2 to +1.0 V (vs. Ag/AgCl) Likely irreversible or quasi-reversible

The exact peak potentials and currents would depend on experimental conditions such as the solvent, electrolyte, electrode material, and scan rate. wikipedia.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the parent compound 2H-Pyran-2-one, 4-mercapto-6-methyl- may not be available, this technique is crucial for characterizing its crystalline derivatives. nih.govmdpi.com

For a derivative of 2H-Pyran-2-one, 4-mercapto-6-methyl-, obtaining a suitable single crystal would allow for its complete structural determination. The analysis would confirm the pyran-2-one ring's planarity or conformation, the precise geometry of the substituents, and how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding structure-property relationships and confirming the outcomes of chemical synthesis. The crystal packing is often stabilized by a network of hydrogen bonds and other intermolecular contacts. nih.gov

The process involves mounting a single crystal on a diffractometer and irradiating it with X-rays. mdpi.com The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The resulting structural model provides unambiguous proof of the molecule's constitution and stereochemistry.

Computational Chemistry and Theoretical Studies on 2h Pyran 2 One, 4 Mercapto 6 Methyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyran-2-one systems to predict their geometry, electronic properties, and reactivity. A common approach involves using hybrid functionals like B3LYP with basis sets such as 6-311G** for geometry optimization and calculation of various molecular properties. scifiniti.comresearchgate.net Computational analyses based on DFT calculations have been performed to predict and understand the global and local reactivity properties of newly synthesized 2H-pyran-2-one derivatives. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule, where different colors represent different electrostatic potential values.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital Energies of a 4-hydroxy-6-methyl-2H-pyran-2-one Derivative
ParameterEnergy (eV)
EHOMO-6.12
ELUMO-1.58
Energy Gap (ΔE)4.54

Data is for (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione. nih.gov

The average local ionization energy (ALIE) is a descriptor that helps in identifying the sites from which an electron is most easily removed. Lower values of ALIE on the molecular surface indicate regions that are more susceptible to electrophilic attack. In computational studies of 2H-pyran-2-one analogues, ALIE is used alongside MEP to provide a more detailed picture of reactivity. mdpi.com For these molecules, the nitrogen and oxygen atoms, as well as aromatic rings, are often identified as important molecular sites with lower ionization energies, indicating their higher reactivity. mdpi.com

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. It is a critical parameter for predicting the stability of a molecule, particularly its resistance to autoxidation. For compounds with hydroxyl groups, the BDE of the O-H bond is of particular interest as it relates to the compound's antioxidant potential. A lower BDE for the O-H bond indicates that the hydrogen atom can be more easily donated to scavenge free radicals. DFT calculations, often using functionals like B3LYP with a 6-311G(d,p) basis set, are employed to calculate BDEs for hydrogen abstraction. semanticscholar.org Studies on 2H-pyran-2-one derivatives have used BDE calculations to assess their stability towards autoxidation. mdpi.com

Table 2: General Bond Dissociation Energies for Selected Bonds (Illustrative)
BondTypical BDE (kJ/mol)
C-H (in methyl group)~410
O-H (in hydroxyl group)~460
C-S (for mercapto analogue)~300
S-H (for mercapto analogue)~350

Note: These are general, illustrative values and can vary significantly based on the specific molecular structure and computational method. ucsb.edu

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules. semanticscholar.org

Chemical Applications and Material Science Potentials of 2h Pyran 2 One, 4 Mercapto 6 Methyl Derivatives

Role as Versatile Building Blocks and Scaffolds in Heterocyclic Synthesis

The reactivity of 2H-pyran-2-one, 4-mercapto-6-methyl- is characterized by the electrophilic nature of the pyran-2-one ring and the nucleophilic character of the sulfur atom. The pyran-2-one ring system possesses three primary electrophilic centers at positions C-2, C-4, and C-6, making it susceptible to attack by various nucleophiles. semanticscholar.org This reactivity often leads to ring-opening and rearrangement reactions, providing pathways to new heterocyclic frameworks. researchgate.net Concurrently, the mercapto group at the C-4 position, particularly in its deprotonated thiolate form, is a soft and highly reactive nucleophile that readily reacts with a range of electrophiles. bohrium.com This dual reactivity makes the compound a powerful and versatile scaffold in synthetic organic chemistry. researchgate.net

Synthesis of Diverse Novel Heterocyclic Systems

The strategic placement of reactive sites on the 4-mercapto-6-methyl-2H-pyran-2-one scaffold enables its use in the synthesis of a broad spectrum of novel heterocyclic systems. The interaction between the nucleophilic sulfur and the electrophilic ring carbons can be harnessed to construct diverse molecular architectures.

One notable application is the synthesis of thieno[3,2-c]pyran-4-one derivatives. Research has demonstrated that 4-sulfanyl-6-methylpyran-2-one can be alkylated with various electrophiles, such as 1-aryloxy-4-chlorobut-2-ynes. researchgate.net Subsequent sigmatropic rearrangements and intramolecular cyclization of the resulting intermediates lead to the formation of these fused thienopyranone systems. researchgate.net This transformation highlights how the inherent reactivity of the mercapto-pyranone can be channeled to build more complex, multi-ring structures.

Furthermore, the general reactivity of pyran-2-ones with a variety of nucleophilic reagents opens the door to numerous other heterocyclic systems. researchgate.net Reactions with reagents like hydrazines, substituted amines, and other binucleophiles can lead to the formation of pyridones, pyrazoles, benzodiazepines, and benzothiazepines through ring transformation mechanisms. researchgate.net

Reactant TypeIntermediate TypeResulting Heterocyclic SystemReference
Allylic HalidesAllyl SulfidesThieno[c]pyran-4-ones
1-Aryloxy-4-chlorobut-2-ynesAlkylated SulfidesThieno[c]pyran-4-ones researchgate.net
HydrazinesOpen-ring intermediatesPyridazines, Pyrazoles semanticscholar.orgresearchgate.net
o-PhenylenediamineOpen-ring intermediatesBenzodiazepines, Benzimidazoles researchgate.net
o-AminothiophenolOpen-ring intermediatesBenzothiazepines researchgate.net

Construction of Fused and Spirocyclic Ring Systems

The construction of more intricate molecular frameworks, such as fused and spirocyclic systems, is a key objective in modern synthetic chemistry. The 4-mercapto-6-methyl-2H-pyran-2-one scaffold is well-suited for these advanced syntheses. Fused pyran rings can be efficiently constructed through intramolecular reactions that exploit the molecule's existing functionality. prepchem.com For instance, palladium-catalyzed intramolecular Heck reactions followed by β-hydride elimination or C-H bond activation represent powerful strategies for creating fused pyran systems from appropriately substituted precursors. prepchem.com

Annulation reactions, which build a new ring onto an existing structure, are particularly effective for generating complex cyclic compounds. researchgate.net The bifunctional nature of 4-mercapto-6-methyl-2H-pyran-2-one allows it to participate in such reactions, potentially acting as a synthon in cycloaddition pathways to yield fused or spirocyclic products. The synthesis of spiro- and fused-ring systems can be achieved through base-catalyzed chemoselective annulations, offering a transition-metal-free approach to complex molecular architectures. researchgate.net While specific examples starting directly from 4-mercapto-6-methyl-2H-pyran-2-one are not extensively detailed, the established reactivity of the pyran-2-one core suggests high potential for its use in these sophisticated synthetic strategies. semanticscholar.org

Development of Functional Materials and Probes

The unique electronic and structural features of mercapto-substituted heterocycles make them attractive candidates for the development of functional materials, particularly in the realm of chemical sensing and imaging.

Fluorescent Probe Development based on Mercapto-Heterocycles

Fluorescent probes are indispensable tools for detecting and visualizing specific analytes in complex environments, including biological systems. mdpi.com The design of these probes often involves three key components: a fluorophore (the signaling unit), a recognition site (the reactive unit), and a linker. The core principle involves a change in the fluorophore's emission properties upon a specific reaction at the recognition site. mdpi.com

Mercapto-heterocycles like 2H-pyran-2-one, 4-mercapto-6-methyl- are promising platforms for developing such probes. The mercapto group serves as an excellent recognition site for a variety of analytes, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and certain metal ions. mdpi.comresearchgate.net The reaction of the thiol with an analyte—for example, through oxidation or Michael addition—can induce a significant change in the electronic properties of the heterocyclic system. This electronic perturbation can modulate the fluorescence of the molecule through mechanisms such as photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT). acs.org This change provides a "turn-on" or "turn-off" fluorescent signal, allowing for the detection and quantification of the target species. mdpi.com The pyran-2-one core itself, or an attached dye, can function as the fluorophore in such a system. mdpi.com

Probe ComponentFunctionExample MechanismReference
Pyran-2-one CoreFluorophore / ScaffoldProvides the structural base and potential fluorescence. mdpi.com
Mercapto (-SH) GroupRecognition SiteReacts selectively with analytes (e.g., ROS, metal ions). mdpi.comresearchgate.net
Analyte ReactionSignal TransductionModulates fluorescence via PeT, ICT, or other electronic effects. acs.orgmdpi.com

Advanced Chemical Intermediate Synthesis for Industrial Applications

Pyran-2-one derivatives are recognized as important platform chemicals that serve as key intermediates in the synthesis of a wide range of commercially valuable products. researchgate.net Their utility spans across the agrochemical, pharmaceutical, and materials science sectors. mdpi.comnih.gov

In the agrochemical industry, pyran-2-one derivatives are precursors to potent fungicides and other crop protection agents. For instance, 4-hydroxy-6-methyl-2-pyrone (B586867) is a key intermediate in the synthesis of fenridazon-K, a chemical hybridization agent. google.com Furthermore, synthetic routes starting from 2H-pyran-2-ones have been developed to produce derivatives of boscalid, a widely used agricultural fungicide. researchgate.net The structural similarity of 4-mercapto-6-methyl-2H-pyran-2-one to these precursors suggests its potential as an advanced intermediate for novel agrochemicals, where the introduction of a sulfur atom could modulate biological activity and selectivity.

The application of pyran derivatives also extends to the dye and pigment industry. mdpi.com The pyran-2-one scaffold can be incorporated into larger conjugated systems to create functional dyes. Recent research has shown the development of a 2H-pyran-2-one-functionalized diketopyrrolopyrrole (DPP) dye, which was successfully used as a fluorescent sensor for detecting nitroaromatic explosives. acs.orgresearchgate.net This demonstrates the potential for these intermediates in creating specialized materials for industrial sensing and safety applications.

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